molecular formula C14H19FO9 B8256390 [(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate

[(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate

Cat. No.: B8256390
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-ADWXRNOKSA-N
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Description

[(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate is a synthetic organic compound characterized by its unique structure, which includes multiple acetoxy groups and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common route involves the acetylation of a fluorinated oxane derivative, followed by further functionalization to introduce the acetoxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the fluorine atom.

    Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetoxy groups and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    [(4S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate: Similar structure but with a chlorine atom instead of fluorine.

    [(4S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate: Contains a bromine atom instead of fluorine.

    [(4S)-3,4,5-triacetyloxy-6-iodooxan-2-yl]methyl acetate: Features an iodine atom in place of fluorine.

Uniqueness

[(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[(4S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10?,11?,12-,13?,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-ADWXRNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1C([C@@H](C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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